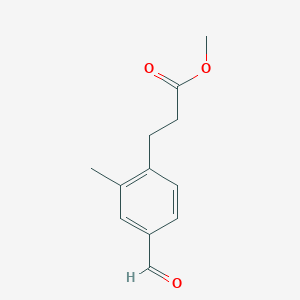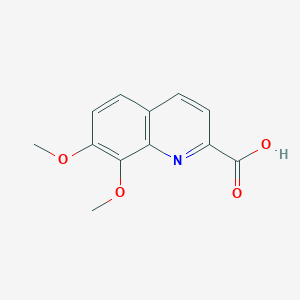
methyl 3-(4-formyl-2-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-(4-formyl-2-methylphenyl)propanoate is an organic compound with a complex structure that includes a formyl group, a methyl group, and a propionic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-formyl-2-methylphenyl)propanoate typically involves the reaction of 4-formyl-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-(4-formyl-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrolysis using aqueous sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Carboxy-2-methyl-phenyl)-propionic acid.
Reduction: 3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester.
Substitution: 3-(4-Formyl-2-methyl-phenyl)-propionic acid.
Aplicaciones Científicas De Investigación
methyl 3-(4-formyl-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-formyl-2-methylphenyl)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-2-methylbenzoic acid: Similar structure but lacks the propionic acid methyl ester moiety.
3-(4-Formyl-2-methoxy-phenyl)-propionic acid methyl ester: Contains a methoxy group instead of a methyl group.
3-(4-Formyl-2-methyl-phenyl)-acrylic acid methyl ester: Contains an acrylic acid moiety instead of a propionic acid.
Uniqueness
methyl 3-(4-formyl-2-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 3-(4-formyl-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H14O3/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
HRISOAGRIMSPFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)CCC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Methanesulfonyl-methyl-amino)-phenyl]-acetic acid ethyl ester](/img/structure/B8306323.png)
![5-tert-Butyl 3-ethyl 7a-(pyrrolidin-1-yl)-3a,4,7,7a-tetrahydroisoxazolo[4,5-c]pyridine-3,5(6H)-dicarboxylate](/img/structure/B8306327.png)
![6-[(2-Chloro-4-pyridyl)oxy]picolinonitrile](/img/structure/B8306329.png)


![1-(2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-methylpropan-1-one](/img/structure/B8306345.png)


![N-(azepan-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8306369.png)

![2-[2-(3-Fluoro-phenyl)-ethyl]-nicotinic acid](/img/structure/B8306378.png)
![tert-Butyl [1-(azidomethyl)cyclopropyl]carbamate](/img/structure/B8306384.png)

![(2-(Isopropylamino)thiazolo[4,5-c]pyridin-6-yl)methanol](/img/structure/B8306410.png)
